molecular formula C10H10BrN B1278999 2-(3-Bromophenyl)-2-methylpropanenitrile CAS No. 90433-20-8

2-(3-Bromophenyl)-2-methylpropanenitrile

Cat. No. B1278999
CAS RN: 90433-20-8
M. Wt: 224.1 g/mol
InChI Key: NKECRCMIFURWMK-UHFFFAOYSA-N
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Patent
US08067599B2

Procedure details

257 mg 95% sodium hydride were stirred at room temperature in 25 ml dry DMF under an atmosphere of nitrogen. A solution of 1 g 3-bromophenylacetonitrile and 1.593 g iodomethane in 10 ml dry diethyl ether was added slowly below 30° C. The mixture was stirred over night at room temperature and then quenched by addition of a small amount of water. The solvents were evaporated under vacuum and the residue was purified by chromatography on silica in a heptane/ethyl acetate gradient.
Quantity
257 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.593 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]([CH2:10][C:11]#N)[CH:7]=[CH:8][CH:9]=1.I[CH3:14].C[N:16]([CH:18]=O)C>C(OCC)C>[Br:3][C:4]1[CH:5]=[C:6]([C:10]([CH3:11])([CH3:14])[C:18]#[N:16])[CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
257 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)CC#N
Name
Quantity
1.593 g
Type
reactant
Smiles
IC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred over night at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by addition of a small amount of water
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica in a heptane/ethyl acetate gradient

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=CC1)C(C#N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.